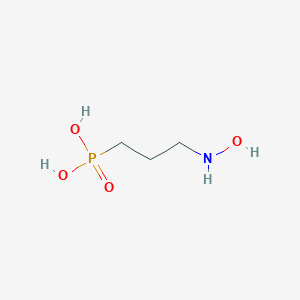

3-(N-Hydroxyamino)propyl Phosphonate

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxyamino)propylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10NO4P/c5-4-2-1-3-9(6,7)8/h4-5H,1-3H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZNAZZXMBDMBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNO)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60321561 | |

| Record name | 3-(hydroxyamino)propylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60321561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66508-11-0 | |

| Record name | NSC377717 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(hydroxyamino)propylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60321561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization for Academic Exploration

Established Synthetic Pathways for 3-(N-Hydroxyamino)propyl Phosphonate (B1237965)

The construction of 3-(N-Hydroxyamino)propyl Phosphonate involves a multi-step process that typically establishes the core phosphonate structure first, followed by manipulations of the functional groups to yield the final hydroxyamino product.

The formation of the crucial carbon-phosphorus (C-P) bond in phosphonate synthesis is most commonly achieved through reactions like the Michaelis-Arbuzov and Michaelis-Becker reactions. frontiersin.orgmobt3ath.com The Michaelis-Becker reaction, specifically, involves the nucleophilic substitution on an alkyl halide by an anionic phosphorus reagent, such as a dialkyl phosphite salt. mobt3ath.com This method is particularly useful for synthesizing dialkyl n-alkylphosphonates where other methods, like the Michaelis-Arbuzov reaction, might be less effective or lead to undesired side products. nih.gov

In the context of this compound, a common strategy involves using a protected 3-halopropylamine derivative as the alkylating agent. The halide (e.g., bromide or chloride) serves as a leaving group for the nucleophilic attack by the sodium salt of a dialkyl phosphite (e.g., sodium diethyl phosphite). This reaction directly forms the diethyl 3-aminopropylphosphonate backbone. The amino group is typically protected during this step to prevent side reactions.

Table 1: Key Reactions in Phosphonate Synthesis

| Reaction | Reactants | Product Type | Description |

|---|---|---|---|

| Michaelis-Becker | Alkyl Halide + Dialkyl Phosphite Salt | Alkyl Phosphonate | A base-promoted nucleophilic substitution to form a C-P bond. mobt3ath.com |

The final and critical step in synthesizing this compound from its protected precursors is the removal of protecting groups from both the phosphonate esters and the N-hydroxyamino moiety. nih.govnih.gov This is typically achieved through acid hydrolysis.

A representative procedure involves refluxing a protected precursor, such as dibutyl 3-(N-benzyloxy-N-ethoxycarbonylamino)propylphosphonate, in a mixture of acetic acid and concentrated hydrochloric acid. prepchem.com This vigorous acidic environment serves two purposes:

Hydrolysis of Phosphonate Esters: The butyl ester groups on the phosphorus atom are cleaved, yielding the phosphonic acid.

Deprotection of the Nitrogen Group: The benzyloxy and ethoxycarbonyl protecting groups are removed from the nitrogen atom to reveal the N-hydroxyamino functionality.

Following the reaction, the product is isolated and purified. For instance, after concentrating the reaction mixture, the resulting residue can be dissolved in water, and the final compound, 3-(N-Hydroxyamino)propyl Phosphonic Acid, can be crystallized by adding organic solvents like ethanol and a base such as pyridine. prepchem.com

Synthesis of Analogs and Derivatives of this compound

To explore structure-activity relationships, numerous analogs and derivatives of this compound have been synthesized. These modifications target different parts of the molecule, including the carbon alpha to the phosphonate, the nitrogen atom, and the oxygen of the hydroxylamine.

A key strategy for creating analogs involves the introduction of a heteroatom, such as nitrogen (N) or oxygen (O), at the alpha-position relative to the phosphonate group. nih.gov This derivatization uses the resulting hydroxyl (-OH) or amino (-NH2) groups as chemical handles to attach a variety of substituents. Functional groups like ethers, amides, and ureas can be appended to these handles to generate a library of novel compounds. nih.gov The synthesis of these alpha-substituted analogs allows for a systematic exploration of how modifications near the phosphonate moiety influence molecular properties. nih.gov

Difluoromethylene phosphonates, which are characterized by a CF2 group adjacent to the phosphorus atom, represent another important class of derivatives. constructor.university These alpha, alpha-difluoro analogs have garnered significant interest as tools for studying biochemical processes. constructor.university The synthesis of these compounds often involves specialized fluorination techniques. One modern method is based on a lookchem.comnih.gov-sigmatropic phospha-Wittig rearrangement of fluoroallyl bis(amido)phosphites. This approach provides a straightforward route to difluoromethylene phosphonic amides and related structures on a multigram scale, complementing existing methods for phosphoryldifluoromethylation. constructor.university

Modification of the N-hydroxyamino group is a common strategy for creating derivatives. N-acylation, particularly N-acetylation, leads to compounds like 3-(N-acetyl-N-hydroxyamino)propylphosphonic acid (known as FR-900098). nih.govnih.gov This N-acetyl derivative is itself a subject of extensive research, with many of its own analogs being synthesized and studied. nih.govresearchgate.net

O-linked analogs can be created by modifying the phosphonate moiety itself to produce prodrugs. For example, acyloxyalkyl esters can be synthesized from the phosphonic acid group. researchgate.net These modifications are designed to alter the physicochemical properties of the parent compound.

Table 2: Examples of Synthesized Analogs and Derivatives

| Derivative Type | Modification Site | Example Functional Group | Resulting Compound Class |

|---|---|---|---|

| Alpha-Heteroatom | Carbon alpha to phosphonate | -OH, -NH2 | α-Hydroxy or α-Amino Phosphonates nih.gov |

| Alpha, Alpha-Difluoro | Carbon alpha to phosphonate | -CF2- | α,α-Difluorophosphonates constructor.university |

| N-Acyl | Hydroxyamino Nitrogen | Acetyl group | N-Acetyl-N-hydroxyamino Phosphonates nih.gov |

Cyclopropyl Analogues

The incorporation of a cyclopropyl ring into phosphonate structures is a key strategy for creating conformationally constrained analogues that can probe biological interactions. The synthesis of cyclopropyl phosphonates often involves specialized chemical reactions to construct the strained three-membered ring.

One prominent method is the catalytic asymmetric synthesis, which allows for the creation of chiral cyclopropyl structures with high enantiomeric and diastereomeric purity. For instance, rhodium complexes have been effectively used as catalysts. The reaction of diazo-compounds with olefins in the presence of a chiral rhodium catalyst can yield cyclopropyl α-amino phosphonates. The choice of catalyst, such as Rh₂((R)-p-PhTPCP)₄, is crucial for controlling the stereochemistry of the product. This method has been successfully applied to generate a variety of non-canonical α-amino carboxylates and phosphonates bearing a cyclopropyl ring in moderate to high yields and with excellent enantiomeric ratios.

Another approach involves the Simmons-Smith-Furukawa reaction, which is utilized for the cyclopropanation of exo-glycals to produce spirocyclopropyl phosphonate analogues of sugar 1-phosphates. This reaction is stereospecific, with the E/Z configuration of the starting glycal determining the cis/trans stereochemistry of the resulting spirocyclopropyl isomers. This level of control has enabled the synthesis of all four possible isomers of spirocyclopropyl ribose-1-phosphonate. These cyclopropyl analogues serve as valuable tools for studying enzyme mechanisms and as potential inhibitors. nih.gov

The table below summarizes key aspects of these synthetic approaches.

| Method | Key Reagents/Catalysts | Key Features | Typical Products |

| Catalytic Asymmetric Cyclopropanation | Diazo-compounds, Olefins, Chiral Rhodium Complexes (e.g., Rh₂((_R)-BTPCP)₄) | High yield, excellent enantiomeric ratio, single diastereoisomers. | Cyclopropyl α-amino carboxylates and phosphonates. |

| Simmons-Smith-Furukawa Reaction | Exo-glycals, Diiodomethane, Diethylzinc | Stereospecific, configuration of starting material controls product stereochemistry. | Spirocyclopropyl phosphonate analogues of glycosyl-1-phosphates. |

Phosphonated N-Heteroarylcarboxamides

The synthesis of phosphonated N-heteroarylcarboxamides involves the formation of a carbon-phosphorus (C-P) bond on a heterocyclic scaffold that also bears a carboxamide group. The primary challenge lies in attaching the phosphonate moiety to the heteroaromatic ring. Several cross-coupling reactions are employed for this purpose.

The Hirao reaction is a palladium-catalyzed cross-coupling of dialkyl phosphites with aryl or heteroaryl halides. nih.gov This method has become a staple for forming C-P bonds. nih.gov To improve efficiency and broaden the substrate scope, modifications to the original protocol have been developed. Using a catalyst system of Pd(OAc)₂ with a ligand such as 1,1′-bis(diphenylphosphino)ferrocene (dppf) allows for lower palladium loadings and the successful coupling of various heteroaryl halides, including, for the first time, some aryl chlorides. nih.gov The choice of base, such as N,N-diisopropylethylamine (i-Pr₂NEt), and a suitable solvent like N,N-dimethylformamide (DMF), is critical to minimize side reactions and improve yields. nih.gov

Another strategy is the direct lithiation of a heteroaromatic compound, followed by phosphonylation. researchgate.netmdpi.com This one-pot procedure involves treating the heterocycle with a strong base like butyllithium (BuLi) to generate a lithiated intermediate. This intermediate is then quenched with an electrophilic phosphorus reagent, such as diethyl chlorophosphite, followed by oxidation to yield the desired heteroaromatic phosphonate. researchgate.netmdpi.com The success of this method is dependent on the stability of the lithiated intermediate. researchgate.net Once the phosphonated heterocycle is synthesized, standard organic chemistry techniques can be used to introduce or modify a carboxamide group elsewhere on the ring.

| Reaction | Catalyst/Reagent | Substrates | Key Advantage |

| Hirao Cross-Coupling | Pd(OAc)₂/dppf | Heteroaryl halides, Dialkyl phosphites | Broad substrate scope, including some chlorides. nih.gov |

| Lithiation-Phosphonylation | Butyllithium, Diethyl chlorophosphite | Heteroaromatic compounds | Direct C-H functionalization. researchgate.net |

Stereocontrolled Synthesis of Derivatives

Achieving stereocontrol in the synthesis of phosphonate derivatives is essential, particularly for applications in medicinal chemistry where chirality can dictate biological activity. Asymmetric synthesis methods are employed to produce enantiomerically pure C-chiral phosphonates.

The phospha-Mannich reaction is a powerful tool for preparing α-aminophosphonates, and its asymmetric variants are of great interest. This reaction can be influenced by chiral catalysts or auxiliaries to control the stereochemical outcome. For example, the use of chiral ligands with transition metal catalysts can induce high enantioselectivity in the formation of the C-P bond.

Another sophisticated method for achieving stereocontrol is the oxazaphospholidine approach, which has been applied to the solid-phase synthesis of P-modified glycosyl phosphate (B84403) derivatives. In this technique, a stereodefined oxazaphospholidine monomer, which contains a chiral auxiliary, is coupled stereospecifically with a sugar hydroxyl group. The resulting phosphite can then be converted into various P-modified analogues, such as phosphorothioates or boranophosphates, with high stereoselectivity. The final step involves the removal of the chiral auxiliary. This method provides precise control over the configuration at the phosphorus center.

Catalytic Approaches in Phosphonate Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of phosphonates. Various catalytic systems have been developed to promote key bond-forming reactions, often enabling milder reaction conditions and higher yields.

Kabachnik-Fields Reaction for α-Aminophosphonates

The Kabachnik-Fields reaction is a three-component condensation that provides a direct route to α-aminophosphonates. This reaction involves an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite. The mechanism can proceed through two main pathways: one involving the initial formation of an imine (Schiff base) from the amine and carbonyl, followed by the addition of the phosphite, and another where the phosphite first adds to the carbonyl to form an α-hydroxyphosphonate, which is subsequently substituted by the amine.

A wide array of catalysts can be employed to promote the Kabachnik-Fields reaction. These include both Brønsted and Lewis acids. Lewis acids such as InCl₃, SnCl₄, and ZnCl₂ have proven effective. The reaction can often be performed under solvent-free conditions, sometimes with microwave irradiation, aligning with the principles of green chemistry.

Pudovik Reaction for Hydroxyphosphonates

The Pudovik reaction is a fundamental method for the synthesis of α-hydroxyphosphonates, involving the addition of a dialkyl phosphite to the carbonyl group of an aldehyde or ketone. This reaction is typically base-catalyzed, with common catalysts including alkali alcoholates or amines like triethylamine.

However, acid-catalyzed versions of the Pudovik reaction have also been developed. Catalysts such as potassium hydrogensulfate and silica-supported tungstic acid have been shown to be effective. The development of "greener" protocols has led to solvent-free procedures, sometimes using solid-supported catalysts like Al₂O₃/KF, which can be easily removed from the reaction mixture.

One-Pot Multi-Component Reactions

One-pot multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, avoiding the need to isolate intermediates. The Kabachnik-Fields reaction is a classic example of a three-component MCR used in phosphonate synthesis.

These reactions are valued for their operational simplicity, high atom economy, and ability to rapidly generate molecular diversity. A variety of catalysts have been developed to facilitate these one-pot syntheses, including metal triflates (like yttrium triflate), ionic liquids, and various nanoparticles. For instance, the Birum–Oleksyszyn reaction, a variation of the Kabachnik-Fields condensation, utilizes Lewis acids to catalyze the one-pot reaction of an aldehyde, a carbamate, and a triaryl phosphite to produce α-aminophosphonates. Such methods are advantageous as they are often compatible with a wide range of functional groups.

The table below provides a comparative overview of these key catalytic reactions.

| Reaction | Components | Product | Common Catalysts |

| Kabachnik-Fields | Amine, Carbonyl, Dialkyl Phosphite | α-Aminophosphonate | Lewis Acids (InCl₃, SnCl₄), Brønsted Acids, Microwave |

| Pudovik | Carbonyl, Dialkyl Phosphite | α-Hydroxyphosphonate | Bases (Triethylamine), Solid Acids/Bases (Al₂O₃/KF) |

| Birum–Oleksyszyn | Aldehyde, Carbamate, Triaryl Phosphite | α-Aminophosphonate | Lewis Acids (Yttrium triflate) |

Strategies for Modifying Linker Length and Substituents in this compound Derivatives

The therapeutic efficacy and pharmacokinetic properties of phosphonate-based inhibitors can be significantly influenced by the length and substitution pattern of the linker connecting the phosphonate and the N-hydroxyamino functionalities. Strategic modifications to this linker can alter the molecule's binding affinity to its target, its membrane permeability, and its metabolic stability. Research in this area focuses on developing versatile synthetic methodologies to generate a diverse range of analogs for structure-activity relationship (SAR) studies.

A primary strategy for modifying the linker length in this compound analogs involves the use of homologous ω-haloalkylphosphonates as starting materials. The classical synthesis of the parent compound often proceeds via the Arbuzov reaction between a trialkyl phosphite and a 1,ω-dihaloalkane, followed by nucleophilic substitution with a protected hydroxylamine equivalent. By selecting ω-haloalkylphosphonates with varying carbon chain lengths, a homologous series of (N-hydroxyamino)alkyl phosphonates can be generated. For instance, the use of diethyl (2-bromoethyl)phosphonate or diethyl (4-bromobutyl)phosphonate would yield the corresponding ethyl and butyl linked analogs, respectively.

Introducing substituents at the α, β, or γ positions of the propyl linker offers another avenue for structural diversification. The Pudovik and Kabachnik-Fields reactions are foundational synthetic methods that can be adapted for this purpose. frontiersin.org For instance, the Pudovik reaction, which involves the addition of a dialkyl phosphite to an aldehyde or ketone, can be employed to introduce substituents at the α-position relative to the phosphonate group. mdpi.comdntb.gov.ua By choosing an appropriately substituted aldehyde in the initial reaction, an α-substituted hydroxyphosphonate is formed, which can then be further functionalized to introduce the N-hydroxyamino group.

Similarly, the Kabachnik-Fields reaction, a three-component condensation of a carbonyl compound, an amine, and a dialkyl phosphite, provides a route to α-aminophosphonates. frontiersin.org These intermediates can be synthetically manipulated to replace the amino group with a hydroxyamino functionality. This approach allows for the introduction of a wide variety of substituents at the α-position, depending on the choice of the initial carbonyl compound.

Alkylation of carbanions derived from phosphonates is another powerful strategy for introducing substituents. For example, deprotonation of a phosphonate ester with a strong base generates a nucleophilic carbanion that can react with various electrophiles, such as alkyl halides or epoxides, to introduce substituents at the carbon adjacent to the phosphorus atom. researchgate.net This method allows for precise control over the introduction of specific alkyl or aryl groups.

The following table summarizes various synthetic strategies and the types of modifications they enable for the linker of this compound:

| Synthetic Strategy | Modification Type | Key Reactants/Intermediates | Potential Analogs |

| Homologous ω-haloalkylphosphonate Synthesis | Linker Length Variation | Diethyl (ω-bromoalkyl)phosphonates | 2-(N-Hydroxyamino)ethyl Phosphonate, 4-(N-Hydroxyamino)butyl Phosphonate |

| Pudovik Reaction | α-Substitution | Substituted Aldehydes, Dialkyl Phosphites | α-Methyl-3-(N-hydroxyamino)propyl Phosphonate, α-Phenyl-3-(N-hydroxyamino)propyl Phosphonate |

| Kabachnik-Fields Reaction | α-Substitution (via amino intermediate) | Carbonyl Compounds, Amines, Dialkyl Phosphites | α-Substituted 3-aminopropylphosphonate precursors |

| Phosphonate Carbanion Alkylation | α-Substitution | Phosphonate Esters, Strong Base, Alkyl Halides | α-Alkyl or α-Aryl substituted analogs |

| Aziridine Ring-Opening | β- and γ-Substitution (via amino intermediates) | N-protected (aziridin-2-yl)methylphosphonates, Nucleophiles | β-Amino or γ-amino precursors for conversion to hydroxyamino derivatives nih.gov |

Detailed research findings have demonstrated the feasibility of these approaches in generating diverse libraries of phosphonate analogs for biological screening. For example, the synthesis of enantiomerically enriched 2-amino- and 2,3-diaminopropylphosphonates has been achieved through the regioselective ring-opening of N-protected (aziridin-2-yl)methylphosphonates. nih.gov These aminophosphonate intermediates are valuable precursors for the synthesis of β- and γ-substituted (N-hydroxyamino)propyl phosphonate derivatives. While direct examples for the synthesis of a homologous series of (N-hydroxyamino)alkyl phosphonates are not extensively detailed in readily available literature, the fundamental principles of phosphonate chemistry strongly support the viability of these synthetic strategies for academic exploration and the generation of novel analogs.

Biochemical Mechanisms of Action and Target Elucidation

Inhibition of Isoprenoid Biosynthesis Pathways

The compound 3-(N-Hydroxyamino)propyl Phosphonate (B1237965) and its analogues exert their biological effects by targeting the isoprenoid biosynthesis pathway. nih.govnih.gov Isoprenoids are a vast and diverse class of natural products essential for various cellular functions in all domains of life. nih.govwikipedia.org They serve as precursors for molecules involved in cell membrane maintenance, protein prenylation, and the synthesis of hormones and pigments. wikipedia.org Consequently, the enzymes within this pathway have become significant targets for the development of therapeutic agents, including those in cancer research. nih.govnih.gov Inhibition of this pathway can disrupt critical cellular processes, leading to effects such as growth arrest and apoptosis. nih.gov

The Non-Mevalonate Pathway (MEP Pathway) as a Drug Target

Isoprenoid precursors, specifically isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), are synthesized via two distinct routes: the mevalonate (MVA) pathway and the non-mevalonate pathway, also known as the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. wikipedia.orgnih.gov While animals and fungi utilize the MVA pathway, the MEP pathway is essential in most bacteria, parasites of the Apicomplexa phylum (such as the malaria parasite Plasmodium falciparum), and in the chloroplasts of plants. nih.govresearchgate.netnih.gov

This distinct distribution makes the MEP pathway an exceptionally attractive target for the development of antimicrobial drugs. nih.govresearchgate.netnih.gov Since the pathway is absent in humans, inhibitors targeting its enzymes are expected to have high selectivity and low toxicity for the host. researchgate.net The enzymes of the MEP pathway are validated targets for broad-spectrum antimicrobial agents. nih.gov

1-Deoxy-D-xylulose 5-phosphate Reductoisomerase (DXR) Inhibition

The primary molecular target for 3-(N-Hydroxyamino)propyl Phosphonate and its well-studied analogue, Fosmidomycin, is 1-Deoxy-D-xylulose 5-phosphate Reductoisomerase (DXR). nih.govnih.govmdpi.com DXR is the second enzyme in the MEP pathway and is responsible for the NADPH-dependent conversion of 1-deoxy-D-xylulose 5-phosphate (DXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP). diva-portal.orgnih.gov This step is considered the first committed and rate-limiting step of the pathway. researchgate.netmdpi.com

The inhibitory action of these phosphonate compounds stems from their structural mimicry of the natural substrate, DXP. nih.govnih.gov The molecular structure, featuring both a phosphonate group and a hydroxamic acid moiety, is crucial for binding to the DXR active site. nih.gov The phosphonate group occupies the phosphate-binding site of the enzyme, while the hydroxamic acid group acts as a metal chelator, tightly binding to the divalent metal cation (such as Mn²⁺ or Mg²⁺) required for the enzyme's catalytic activity. nih.govnih.gov This chelation effectively blocks the enzyme's function and halts the entire MEP pathway, ultimately leading to cell death in susceptible organisms. nih.gov

The inhibition of DXR by Fosmidomycin, a close analogue of this compound, exhibits complex kinetics that can be described as a mixed type. nih.gov In studies with the recombinant DXR enzyme from Escherichia coli, the inhibition was characterized as being both competitive and non-competitive, with a reported inhibition constant (Ki) of 38 nM. nih.gov However, when tested against the DXR from Zymomonas mobilis, the inhibition pattern was observed to be purely competitive with a Ki of 600 nM. nih.gov This suggests that while the inhibitor primarily competes with the substrate (DXP) for binding to the active site, interactions leading to a non-competitive component are also possible, depending on the specific enzyme source. nih.gov

A key feature of the interaction between DXR and inhibitors like Fosmidomycin and this compound is the mechanism of slow, tight-binding inhibition. nih.govnih.gov This type of inhibition is characterized by an initial, rapid formation of an enzyme-inhibitor complex, followed by a slower conformational change that results in a more tightly bound, stable complex. nih.gov

This two-step process is reflected in the inhibition kinetics:

An initial phase of inhibition that is competitive with the substrate, DXP. nih.gov

A second, slower phase of inhibition that is non-competitive. nih.gov

This slow isomerization to a tighter complex is proposed to involve a significant conformational change in the enzyme. nih.gov This mechanism is evident in the different inhibition constants determined for the initial velocity (v₀) and the final steady-state velocity (vₛ) of the reaction. For example, one study reported Ki and Ki* values (representing initial and final inhibition constants) for a phosphonohydroxamic acid of 54 nM and 3 nM, respectively, highlighting the transition to a much tighter binding state over time. nih.gov

| Compound | Organism | Inhibition Type | Ki (Initial) | Ki* (Final) | Reference |

|---|---|---|---|---|---|

| Fosmidomycin | E. coli | Mixed (Competitive/Non-competitive) | 38 nM | - | nih.gov |

| Fosmidomycin | Z. mobilis | Competitive | 600 nM | - | nih.gov |

| Phosphonohydroxamic Acid (7) | - | Slow-binding | 169 nM | 68 nM | nih.gov |

| Phosphonohydroxamic Acid (8) | - | Slow-binding | 54 nM | 3 nM | nih.gov |

The primary mechanism of DXR inhibition by this compound and its analogues is through direct binding to the active site, specifically the DXP substrate binding pocket. nih.govresearchgate.net There is limited evidence to suggest that these compounds function as classical allosteric modulators, which would involve binding to a distinct site on the enzyme to regulate its activity. However, the slow, tight-binding mechanism, which involves a conformational change of the enzyme upon inhibitor binding, could be considered a related phenomenon. nih.gov Furthermore, research into novel DXR inhibitors has explored the design of bisubstrate analogues. researchgate.net These compounds are designed with moieties intended to extend from the DXP binding site into the adjacent NADPH cofactor binding site, thereby blocking both essential components from accessing the enzyme. rsc.org This strategy, while not strictly allosteric, represents an approach to modulate enzyme function by interacting with regions beyond the primary substrate pocket.

Interaction with Metalloproteins and Metal Ion Chelation

The molecular structure of this compound contains two key functional groups capable of interacting with metal ions: the phosphonic acid group and the N-hydroxyamino group. Both phosphonates and hydroxamic acids (which are structurally related to N-hydroxyamino compounds) are well-established metal-binding groups, or chelators. nih.govresearchgate.net This dual-functionality suggests a strong potential for the compound to interact with and inhibit metalloenzymes, which require metal ions (e.g., Zn²⁺, Mg²⁺, Mn²⁺) for their catalytic activity.

Phosphonates can act as mimics of phosphate (B84403) esters or carboxylates, which are common substrates or intermediates in enzymatic reactions. nih.gov This mimicry allows them to bind to the active sites of enzymes. The N-hydroxyamino group can further enhance this binding by coordinating with the active site metal ion. This chelation can disrupt the normal catalytic cycle of the enzyme, leading to inhibition. While the specific chelating behavior of this compound with various metal ions has not been extensively detailed in the literature, the known properties of its constituent groups strongly support this mechanism of action against metalloproteins. nih.govresearchgate.net

Exploration of Other Potential Enzyme Targets

Much of the research on the enzyme targets of compounds related to this compound has centered on 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR). diva-portal.org DXR is a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis, which is essential for the survival of many pathogens, including the malaria parasite Plasmodium falciparum. diva-portal.org Analogs such as fosmidomycin (the N-formyl derivative) and FR-9000098 (the N-acetyl derivative) are known inhibitors of DXR. nih.govdiva-portal.org

While DXR is a primary target for its derivatives, this compound itself is categorized as an inhibitor and is used as a building block for creating novel molecules with potential biological activities. lookchem.comscbt.com However, comprehensive screening studies to identify other specific enzyme targets for the parent compound, this compound, are not widely reported in the scientific literature. Its potential to inhibit other metalloenzymes remains an area for further investigation, given its strong metal-chelating functionalities. nih.govresearchgate.net

Biochemical Characterization of Enzyme Inhibition

The detailed biochemical characterization of enzyme inhibition provides quantitative and structural insights into how a compound exerts its effect. For this compound, much of this understanding is extrapolated from studies of its close, more potent analogs.

Enzymatic kinetic studies are crucial for quantifying the potency and mechanism of an inhibitor. Parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are standard measures of an inhibitor's effectiveness.

Based on available scientific literature, specific kinetic parameters for the inhibition of any enzyme by this compound have not been reported. Such studies have been extensively performed on its derivatives, but the data for the parent compound is not publicly available.

| Enzyme Target | Parameter | Value | Reference |

|---|---|---|---|

| Data Not Available | Ki | Not Reported | N/A |

| Data Not Available | IC50 | Not Reported | N/A |

| Data Not Available | Km | Not Reported | N/A |

| Data Not Available | kcat | Not Reported | N/A |

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including enzyme-inhibitor complexes. nih.gov This provides a detailed atomic-level view of how an inhibitor binds to the active site of its target enzyme.

Structural studies have been successfully conducted on analogs of this compound. For instance, the crystal structures of DXR in complex with fosmidomycin and other derivatives have been solved. diva-portal.org These structures have been instrumental in understanding the binding mode and guiding the design of new, more potent inhibitors. However, to date, no X-ray crystal structures of this compound itself bound to an enzyme target have been deposited in the Protein Data Bank or published in the literature.

Molecular docking and computational modeling are valuable tools for predicting and analyzing the binding of a ligand (inhibitor) to its receptor (enzyme). These methods can help elucidate the key interactions, such as hydrogen bonds and metal coordination, that stabilize the enzyme-inhibitor complex.

While computational studies have been performed on various phosphonate-containing compounds to explore their interactions with biological targets, specific molecular docking or modeling studies focused on this compound are not described in the reviewed literature. Such studies would be beneficial to theoretically predict its binding mode and potential enzyme targets.

Mechanism of Action Beyond Enzyme Inhibition

The primary recognized biological role of this compound and its derivatives is through enzyme inhibition. The compound is mainly described as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, with its utility stemming from the unique reactivity that allows for the creation of novel molecular scaffolds with specific biological activities. lookchem.com Currently, there is no scientific literature describing alternative mechanisms of action for this compound beyond its role as a precursor to enzyme inhibitors.

Biological Activities and Therapeutic Implications

Antimicrobial Research

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

There is a lack of specific data on the antibacterial efficacy of 3-(N-Hydroxyamino)propyl Phosphonate (B1237965) against both Gram-positive and Gram-negative bacteria. While related compounds, such as 3-(N-acetyl-N-hydroxyamino)propylphosphonic acid (FR-900098) and its analogs, have demonstrated antibacterial properties, this information is not directly applicable to the subject compound.

No specific studies have been identified that evaluate the activity of 3-(N-Hydroxyamino)propyl Phosphonate against key bacterial pathogens such as Pseudomonas species, Escherichia coli, or Mycobacterium tuberculosis. Research on analogous compounds has shown some activity against Pseudomonas, but this cannot be definitively attributed to this compound.

The potential of this compound in combating multidrug-resistant (MDR) and extensively drug-resistant (XDR) pathogens remains unexplored. While the broader field of phosphonate research is actively investigating solutions to antimicrobial resistance, specific data for this compound is absent.

Antimalarial Potential

Similarly, the antimalarial potential of this compound has not been specifically investigated. Research into other phosphonate-containing molecules has indicated possible antimalarial effects, but these findings are not directly transferable.

There are no available studies that report on the in vitro activity of this compound against Plasmodium falciparum, the primary parasite responsible for malaria.

Consistent with the lack of in vitro data, there is no evidence from in vivo studies, such as efficacy in Plasmodium berghei mouse models, to support any antimalarial activity of this compound.

Antifungal Activities

There is a lack of specific research detailing the antifungal activities of this compound. The broader class of phosphonates, such as potassium phosphonate, are recognized for their fungicidal properties and have been studied for their effectiveness against various plant pathogens like Phytophthora. These compounds are known to be selectively active against oomycete fungi. However, dedicated studies measuring the efficacy and spectrum of activity for this compound against fungal species are not currently available.

Antiviral Activities

No specific studies were identified that evaluate the direct antiviral properties of this compound. Research on related acyclic nucleoside phosphonates, such as (S)-[3-hydroxy-2-(phosphonomethoxy)propyl] (HPMP) derivatives, has demonstrated a broad spectrum of activity against various DNA viruses, including herpes simplex virus (HSV-1, HSV-2), varicella-zoster virus (VZV), and cytomegalovirus (CMV). These related compounds are understood to act as nucleotide analogs that target viral polymerases, thereby inhibiting viral genome replication. However, the antiviral profile of this compound itself remains uninvestigated.

Anti-HIV Agents

Specific research into the efficacy of this compound as an anti-HIV agent has not been published. In contrast, other phosphonate derivatives have been a significant focus of anti-HIV research. For instance, 9-[2-(R)-(Phosphonomethoxy)propyl]adenine (PMPA) has shown potent antiretroviral activity. Furthermore, various phosphoramidate (B1195095) and phosphate (B84403) triester derivatives of zidovudine (B1683550) (AZT) have been synthesized and tested as potential anti-HIV agents, showing potent activity in vitro. These studies highlight the potential of the phosphonate scaffold in anti-HIV drug design, but data on this compound is absent.

Anti-Tuberculosis Chemotherapy

There is no available research data on the activity of this compound against Mycobacterium tuberculosis. The current understanding of anti-tuberculosis chemotherapy involves agents like pyrazinamide, which is effective against intracellular dormant organisms. While research into novel antitubercular agents is ongoing, the potential role of this compound in this area has not been explored in published studies.

Anti-Cancer Research

The potential of this compound in oncology is an area without specific research findings.

Cytotoxicity Studies in Cancer Cell Lines

No data from cytotoxicity studies of this compound in cancer cell lines could be identified. The broader family of aminophosphonates has been the subject of such research, with various derivatives evaluated for cytostatic effects on human tumor cell lines, including those for skin, lung, breast, and prostate cancer. For example, certain β-iminophosphonates have demonstrated anticancer activity against human fibrosarcoma cell lines. Similarly, other complex phosphonate derivatives have shown strong antiproliferative activity against breast cancer cell lines like MCF-7 and MDA-MB-231. These findings pertain to different, more complex phosphonate structures and cannot be extrapolated to this compound without direct experimental evidence.

Agrochemical Applications

Specific information regarding the use of this compound in agrochemical applications is not available. Phosphonates in general, particularly phosphites, are used in agriculture as fungicides to control diseases caused by oomycetes, such as root rot in pepper plants. They are recognized for their fungicidal properties rather than as fertilizers. The persistence and action of these compounds in soil and plant tissues have been studied, but this research does not specifically include this compound.

Herbicidal Activity and Selectivity

This compound is recognized for its potent herbicidal effects, which are comparable to those of other phosphonate herbicides. Its mechanism of action is primarily attributed to the inhibition of glutamine synthetase, a crucial enzyme in nitrogen metabolism in plants. The blockage of this enzyme leads to a rapid accumulation of ammonia (B1221849) to toxic levels and a cessation of essential amino acid synthesis, ultimately resulting in plant death.

The selectivity of HAPP as an herbicide is a key aspect of its biological profile. While it demonstrates broad-spectrum activity against a variety of plant species, its efficacy can vary. This selectivity is influenced by factors such as the rate of its metabolic conversion within the plant. In some plant species, the compound may be metabolized into a less active form, conferring a degree of tolerance.

| Compound | Target Enzyme | Effect | Reference |

| This compound (HAPP) | Glutamine Synthetase | Inhibition |

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The biological activity of phosphonate compounds is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies have been instrumental in elucidating the features of the this compound molecule that are critical for its biological function. These studies have systematically explored how modifications to different parts of the molecule impact its potency and selectivity.

Key structural components that have been investigated include the phosphonate group, the propyl chain, and the N-hydroxyamino group. The phosphonate moiety is understood to be essential for its mechanism of action, mimicking the tetrahedral intermediate of the enzymatic reaction it inhibits. The length and composition of the linker between the phosphonate and the amino group also play a significant role in how the molecule fits into the active site of its target enzyme.

Influence of Functional Group Modifications on Potency

Alterations to the functional groups of this compound have a profound impact on its biological potency. Research has demonstrated that the N-hydroxyamino group is a critical determinant of its activity.

Modifications to this group, such as its replacement with an amino or a methylamino group, can lead to a significant decrease or complete loss of inhibitory activity against target enzymes. This suggests that the hydroxyl group on the nitrogen atom is directly involved in the binding interaction with the enzyme's active site. Furthermore, the presence of the phosphonate group is indispensable for its biological function, as its replacement with a carboxylate group results in a substantial reduction in activity.

| Modification | Effect on Potency | Reason | Reference |

| Replacement of N-hydroxyamino group with amino or methylamino group | Significant decrease or loss of activity | The hydroxyl group on the nitrogen is crucial for binding to the enzyme's active site. | |

| Replacement of phosphonate group with a carboxylate group | Substantial reduction in activity | The phosphonate group is essential for mimicking the enzymatic reaction intermediate. | |

| N-methylation of the N-hydroxyamino group | Reduced inhibitory activity | Steric hindrance in the enzyme's active site. |

Impact of Stereoisomerism on Biological Activity

Stereoisomerism plays a crucial role in the biological activity of many chiral molecules, and this compound is no exception. Although HAPP itself is not chiral, related phosphonate compounds that possess a chiral center exhibit significant differences in activity between their stereoisomers.

For instance, in studies of phosphinothricin (B1261767) and its analogues, the L-enantiomer is consistently found to be the biologically active form, while the D-enantiomer is often inactive. This stereoselectivity is a direct consequence of the three-dimensional arrangement of the active site of the target enzyme, which can only accommodate one enantiomer with the correct orientation for binding and inhibition. This highlights the importance of stereochemistry in the design and development of potent enzyme inhibitors.

Cellular Uptake and Transport Mechanisms

The efficacy of this compound as a biological agent is dependent not only on its intrinsic activity against its target but also on its ability to reach that target within the cell. This requires the compound to be transported across the cell membrane. The cellular uptake of phosphonates is often mediated by specific transport systems that recognize them as analogues of naturally occurring phosphates or other small molecules.

Advanced Research Avenues and Future Directions

Development of Prodrugs and Delivery Systems

A primary challenge in the clinical application of phosphonate (B1237965) compounds, including 3-(N-Hydroxyamino)propyl Phosphonate, is their inherent polarity, which often leads to poor membrane permeability and low oral bioavailability. To address this, researchers are actively developing prodrugs and advanced delivery systems. The overarching goal of these strategies is to mask the polar phosphonate group, facilitating its passage across biological membranes, with subsequent cleavage within the target cell to release the active drug.

One of the most explored prodrug strategies involves the esterification of the phosphonate moiety. Acyloxyalkyl esters, such as pivaloyloxymethyl (POM) and isoproproxycarbonyloxymethyl (POC), have been successfully employed to enhance the oral absorption of phosphonate drugs. These esters are designed to be enzymatically cleaved in vivo, regenerating the parent phosphonic acid. Another approach is the use of aryl esters, where the rate of hydrolysis can be fine-tuned by modifying the substituents on the aryl ring.

Peptidomimetic prodrugs represent another promising avenue. By attaching amino acids or small peptides to the phosphonate, these prodrugs can hijack peptide transporters in the gastrointestinal tract, thereby improving absorption. Furthermore, nanotechnology-based delivery systems, such as liposomes and nanoparticles, are being investigated to encapsulate phosphonate drugs, protecting them from degradation and facilitating targeted delivery to specific tissues or cells.

Table 1: Prodrug Strategies for Enhancing Phosphonate Bioavailability

| Prodrug Strategy | Masking Group Example | Mechanism of Action | Key Advantage |

| Acyloxyalkyl Esters | Pivaloyloxymethyl (POM) | Enzymatic cleavage to release the active drug. | Improved oral absorption and cell permeability. |

| Aryl Esters | Phenyl ester | Hydrolysis to release the phosphonic acid. | Tunable cleavage rates based on aryl substituents. |

| Peptidomimetics | Amino acid conjugates | Utilization of peptide transporters for absorption. | Enhanced uptake in the gastrointestinal tract. |

| Nanocarriers | Liposomes | Encapsulation and targeted delivery. | Protection from degradation and site-specific release. |

Combination Therapies with this compound Analogs

The emergence of drug-resistant pathogens necessitates the exploration of combination therapies. Analogs of this compound, such as fosmidomycin and FR-900098, are being investigated in combination with other antimicrobial agents to enhance efficacy and combat resistance. The rationale behind this approach is to target different metabolic pathways simultaneously, creating a synergistic effect that is more potent than the individual drugs alone.

For instance, fosmidomycin has been studied in combination with clindamycin for the treatment of malaria. nih.gov Fosmidomycin inhibits the non-mevalonate pathway of isoprenoid biosynthesis, while clindamycin targets protein synthesis in the apicoplast of the malaria parasite. This dual-targeted approach has shown promising results in clinical trials, demonstrating higher cure rates than monotherapy. nih.gov Another combination that has been explored is fosmidomycin with piperaquine, which also targets different stages of the parasite's life cycle. oup.comeuropeanpharmaceuticalreview.com

These studies provide a strong foundation for investigating combination therapies involving other this compound analogs. The key is to identify partner drugs with complementary mechanisms of action and favorable pharmacokinetic profiles to achieve synergy and minimize the development of resistance.

Genomic and Analytical Methods for Natural Product Discovery

The search for novel phosphonate natural products, including new analogs of this compound, has been revolutionized by the integration of genomics and advanced analytical techniques. Traditional bioassay-guided fractionation methods were often hindered by the high polarity and low abundance of phosphonates in natural extracts.

Genome mining has emerged as a powerful tool for discovering cryptic biosynthetic gene clusters (BGCs) that encode the production of phosphonate compounds. By searching for key genes involved in phosphonate biosynthesis, such as the phosphoenolpyruvate mutase (pepM) gene, researchers can identify microorganisms with the potential to produce novel phosphonates. This genomics-driven approach allows for a more targeted and efficient discovery process. Once a promising BGC is identified, techniques like heterologous expression can be used to produce the corresponding compound in a more tractable host organism.

In parallel, advancements in analytical methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, have been crucial for the detection and structural elucidation of phosphonate natural products. 31P NMR is a highly specific and sensitive technique for identifying the characteristic carbon-phosphorus (C-P) bond of phosphonates directly in complex mixtures, facilitating the rapid screening of microbial extracts.

Exploration of Novel Binding Modes for Inhibitors

A detailed understanding of how this compound and its analogs bind to their target enzymes is fundamental for the rational design of more potent and selective inhibitors. The primary target for many of these compounds is 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in the non-mevalonate pathway of isoprenoid synthesis.

Structural biology techniques, particularly X-ray crystallography, have been instrumental in elucidating the binding modes of phosphonate inhibitors within the active site of DXR. These studies have revealed that the hydroxamate moiety of inhibitors like fosmidomycin chelates the divalent metal cation (e.g., Mn2+ or Mg2+) in the enzyme's active site. researchgate.net The phosphonate group typically occupies the binding site of the phosphate (B84403) group of the natural substrate, 1-deoxy-D-xylulose 5-phosphate (DXP). nih.gov

Recent research has focused on exploring novel binding modes by modifying the inhibitor scaffold. For example, "reverse" hydroxamate analogs of fosmidomycin, where the orientation of the hydroxamate group is flipped, have shown comparable or even enhanced inhibitory activity. mdpi.commdpi.com Crystallographic studies of these reverse analogs have revealed that they can adopt different conformations within the active site, sometimes interacting with previously unidentified subpockets. nih.gov This highlights the plasticity of the DXR active site and opens up new possibilities for inhibitor design.

Computational Chemistry and In Silico Screening for New Analogs

Computational chemistry and in silico screening have become indispensable tools in the quest for novel and more effective analogs of this compound. These methods allow for the rapid and cost-effective evaluation of large virtual libraries of compounds, prioritizing those with the highest predicted affinity and desired physicochemical properties for synthesis and biological testing.

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a ligand to its target protein. nih.govnih.govmdpi.com By docking virtual libraries of phosphonate analogs into the crystal structure of DXR, researchers can identify compounds that are likely to form favorable interactions with the active site residues. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful in silico approach. nih.govnih.gov QSAR models correlate the biological activity of a series of compounds with their physicochemical properties or structural features. nih.gov These models can then be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent inhibitors. nih.gov

These computational approaches, often used in combination, not only accelerate the discovery of new lead compounds but also provide valuable insights into the key structural features required for potent inhibitory activity, thereby facilitating a more rational and targeted drug design process.

Addressing Resistance Mechanisms to Phosphonate Antibiotics

The increasing prevalence of antibiotic resistance is a major global health concern, and phosphonate antibiotics are not immune to this threat. Understanding the mechanisms by which bacteria develop resistance to compounds like this compound is crucial for developing strategies to overcome it and to design new analogs that are less susceptible to these resistance mechanisms.

Several mechanisms of resistance to phosphonate antibiotics, such as fosfomycin, have been identified:

Target Modification: Mutations in the gene encoding the target enzyme can reduce the binding affinity of the antibiotic. For example, mutations in the murA gene, which encodes UDP-N-acetylglucosamine enolpyruvyl transferase, can confer resistance to fosfomycin.

Reduced Uptake: Bacteria can become resistant by downregulating or inactivating the transport systems responsible for antibiotic uptake. Fosfomycin, for instance, enters bacterial cells through the L-alpha-glycerophosphate transporter (GlpT) and the hexose phosphate transporter (UhpT). Mutations in the genes encoding these transporters can significantly decrease the intracellular concentration of the antibiotic.

Enzymatic Inactivation: Some bacteria have acquired enzymes that can chemically modify and inactivate phosphonate antibiotics. The Fos enzymes (FosA, FosB, and FosX) are examples of such resistance determinants. These enzymes catalyze the opening of the epoxide ring of fosfomycin, rendering it inactive.

Addressing these resistance mechanisms requires a multi-pronged approach. This includes the development of phosphonate analogs that are not recognized by the resistance enzymes or that can utilize alternative uptake pathways. Combination therapies, as discussed earlier, can also play a vital role in overcoming resistance by targeting multiple cellular processes simultaneously.

Table 2: Mechanisms of Resistance to Phosphonate Antibiotics

| Resistance Mechanism | Description | Example |

| Target Modification | Alteration of the drug's target site, reducing binding affinity. | Mutations in the murA gene conferring fosfomycin resistance. |

| Reduced Uptake | Impaired transport of the antibiotic into the bacterial cell. | Mutations in the glpT or uhpT transporter genes. |

| Enzymatic Inactivation | Enzymatic modification of the antibiotic to a non-toxic form. | Inactivation of fosfomycin by FosA, FosB, or FosX enzymes. |

Q & A

Q. What are the established synthetic methodologies for 3-(N-Hydroxyamino)propyl Phosphonate?

The compound is typically synthesized via multi-step reactions involving:

- Hydrogenation with Pd/C catalysts : For example, derivatives like diethyl(3-(N-Hydroxyacetamido)propyl)phosphonate (e.g., compounds 12a–12f) are synthesized by hydrogenating benzyl-protected precursors (e.g., 11a–11d) under H₂ in methanol, achieving yields of 61–93% .

- Protection/deprotection strategies : Benzyloxy groups are introduced using reagents like pyridine and acetyl chloride, followed by purification via silica gel column chromatography .

- Key reagents : Ethanol, triethylamine, and dichloromethane (DCM) are commonly used solvents, with NMR (¹H/¹³C) and HRMS for structural validation .

Q. How is the structural integrity of this compound confirmed experimentally?

- Nuclear Magnetic Resonance (NMR) : ¹H NMR detects characteristic peaks for the N-hydroxyamino group (δ ~8–10 ppm) and phosphonate moiety (δ ~3–4 ppm for P-O-CH₂). ¹³C NMR confirms carbonyl and phosphonate-linked carbons .

- High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurements (e.g., ESI+ or ESI− modes) validate molecular formulas (e.g., C₁₈H₂₃Cl₂NO₅P, calculated 506.0691, observed 506.0677) .

- Chromatography : Thin-layer chromatography (TLC) and HPLC monitor reaction progress and purity (e.g., >95% purity for analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address yield inconsistencies in phosphonate synthesis?

- Catalyst loading : Adjusting Pd/C catalyst ratios (e.g., 10–20 wt%) improves hydrogenation efficiency for benzyl deprotection .

- Solvent polarity : Methanol or ethanol enhances solubility of intermediates, while DCM aids in phase separation during workup .

- Temperature control : Maintaining 0–5°C during acetyl chloride addition minimizes side reactions (e.g., over-acylation) .

- Purification : Gradient elution in column chromatography (e.g., hexane/ethyl acetate 3:1 to 1:1) resolves closely eluting impurities .

Q. How can contradictory NMR data for phosphonate derivatives be resolved?

- Dynamic effects : Rotameric equilibria in N-hydroxyamino groups may split peaks; variable-temperature NMR (e.g., 25–60°C) collapses splitting .

- Deuterated solvents : Use DMSO-d₆ or CDCl₃ to distinguish exchangeable protons (e.g., -NH or -OH) from non-exchangeable ones .

- 2D NMR : COSY and HSQC experiments map proton-proton and carbon-proton correlations, resolving overlapping signals .

Q. What biological mechanisms justify the use of this compound in drug development?

- Antisense oligonucleotides (ASOs) : Phosphonate analogs reduce hepatotoxicity by minimizing protein mislocalization (e.g., P54nrb) and caspase activation compared to phosphorothioates .

- Enzyme inhibition : Lipophilic analogs (e.g., 6d–6i) inhibit bacterial DXR in the MEP pathway, with IC₅₀ values <1 µM .

- Toxicity modulation : Structural modifications (e.g., N-alkoxy groups) enhance metabolic stability and reduce genotoxicity risks .

Q. What precautions are critical when handling this compound due to safety concerns?

- Genotoxicity mitigation : Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact, as some phosphonates show positive reverse mutation tests .

- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

- Waste disposal : Neutralize acidic/basic residues before disposal to comply with EPA guidelines .

Methodological Tables

Q. Table 1. Representative Yields and Characterization Data for Phosphonate Analogs

Q. Table 2. Key Analytical Parameters for Phosphonate Characterization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.